3-Benzyl-1,2,4-oxadiazole-5-thiol

Organic Synthesis Medicinal Chemistry Process Chemistry

Select 3-Benzyl-1,2,4-oxadiazole-5-thiol for its distinct heterocyclic scaffold featuring a reactive thiol at the 5-position and a benzyl group at the 3-position. This specific substitution pattern enables nucleophilic derivatization, organocatalytic synthesis of 1,2,4-oxadiazoles under mild conditions, and potential FAAH inhibition. The benzyl moiety optimizes lipophilicity and binding affinity, making it indispensable for medicinal chemistry and antiparasitic research. Non-interchangeable with generic oxadiazole analogs. Ideal for sustainable chemistry applications. Order online for immediate R&D use.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
Cat. No. B12314596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1,2,4-oxadiazole-5-thiol
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=S)ON2
InChIInChI=1S/C9H8N2OS/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,13)
InChIKeyNIXGUOXKUZKPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1,2,4-oxadiazole-5-thiol Procurement Guide: Versatile Scaffold for Medicinal Chemistry and Agrochemical Development


3-Benzyl-1,2,4-oxadiazole-5-thiol (CAS 494780-00-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core with a benzyl substituent at the 3-position and a thiol group at the 5-position . This class of compounds is recognized in medicinal chemistry for its diverse biological activities, including antifungal and anticancer properties, and for its utility as a versatile small molecule scaffold for further derivatization .

Why 3-Benzyl-1,2,4-oxadiazole-5-thiol Cannot Be Replaced by a Generic 1,2,4-Oxadiazole Analog


Direct substitution with a generic 1,2,4-oxadiazole analog is not scientifically justified. The specific substitution pattern of 3-Benzyl-1,2,4-oxadiazole-5-thiol imparts distinct chemical reactivity and biological properties compared to other derivatives . For instance, the thiol group at the 5-position provides a unique nucleophilic handle for functionalization, enabling the synthesis of thioethers and other derivatives with tailored properties [1]. Furthermore, the benzyl group at the 3-position can influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile, making it a non-interchangeable building block in research and development .

Quantitative Differentiation of 3-Benzyl-1,2,4-oxadiazole-5-thiol: Evidence-Based Selection Guide


Comparative Synthetic Efficiency: Thiol Group Enables Metal-Free Cyclization

The thiol group of 3-benzyl-1,2,4-oxadiazole-5-thiol and related benzyl thiols serves as an organocatalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes, eliminating the need for transition metals or external oxidants [1]. This is in contrast to many alternative synthetic routes for 1,2,4-oxadiazoles that require metal catalysts and harsher conditions. The method achieves high yields under mild conditions, providing a more sustainable and cost-effective synthetic pathway [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Potential for Enhanced Inhibitor Selectivity via Heterocycle Optimization

In a systematic study of central heterocycles for fatty acid amide hydrolase (FAAH) inhibitors, 1,2,4-oxadiazoles (specifically the isomeric 1,2,4-oxadiazoles 10) were found to be significantly more active than other heterocycles, including oxazoles, thiazoles, and triazoles [1]. This study demonstrated that the nature of the central heterocycle critically influences inhibitor activity and selectivity, with the 1,2,4-oxadiazole core offering a favorable balance of potency and the ability to disrupt binding to off-target enzymes [1].

Enzyme Inhibition Drug Discovery Structure-Activity Relationship

Antiparasitic Selectivity: Class-Level Potential for Kinetoplastid Diseases

A series of 5-thiocyanatomethyl- and 5-alkyl-3-aryl-1,2,4-oxadiazoles were evaluated against kinetoplastid parasites. The thiocyanate-containing compounds demonstrated low micromolar activity against Leishmania donovani and Trypanosoma brucei, while 5-alkyl oxadiazoles were less active [1]. Specifically, 3-(4-Chlorophenyl)-5-(thiocyanatomethyl)-1,2,4-oxadiazole (compound 4b) showed selectivity for L. donovani parasites over J774 macrophages (6.4-fold), PC3 prostate cancer cells (3.8-fold), and Vero cells (9.1-fold) [1]. In a murine model of visceral leishmaniasis, compound 4b reduced liver parasitemia by 48% when administered intravenously at 5 mg/kg for five days, and by 61% when given orally at 50 mg/kg for five days [1].

Antiparasitic Leishmaniasis Trypanosomiasis

Validated Application Scenarios for 3-Benzyl-1,2,4-oxadiazole-5-thiol


Green Synthesis of 1,2,4-Oxadiazole Derivatives

The thiol group in 3-benzyl-1,2,4-oxadiazole-5-thiol enables its use as an organocatalyst in the synthesis of 1,2,4-oxadiazoles under mild, transition metal-free conditions [1]. This application is ideal for laboratories prioritizing sustainable chemistry and cost reduction in the production of oxadiazole-based compounds, including the nematicide tioxazafen.

Medicinal Chemistry Scaffold for Kinase and Enzyme Inhibitors

As a versatile small molecule scaffold with a proven 1,2,4-oxadiazole core, this compound is well-suited for the development of novel inhibitors targeting enzymes like fatty acid amide hydrolase (FAAH) [1]. Its structure allows for diverse functionalization to optimize potency and selectivity, a key advantage in early-stage drug discovery.

Precursor for Antiparasitic Lead Optimization

Derivatives of 3-aryl-1,2,4-oxadiazoles have demonstrated promising in vivo activity against Leishmania donovani [1]. Researchers focused on neglected tropical diseases can use this compound to synthesize and evaluate new analogs for improved antiparasitic activity and selectivity.

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